molecular formula C21H17N3OS B2422550 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-89-0

3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2422550
CAS RN: 863588-89-0
M. Wt: 359.45
InChI Key: ZMMUCPXBHDCTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridines are a class of compounds that have been found to possess a broad spectrum of pharmacological activities . They are known for their high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities . The compound you mentioned seems to be a derivative of this class.


Synthesis Analysis

Thiazolo[5,4-b]pyridines can be synthesized using various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridines is characterized by the presence of multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

  • Antibacterial Agents :

    • A study by (Karuna et al., 2021) reported the synthesis of novel thiazolepyridine derived benzamides, showing moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis.
  • Synthesis and Characterization :

    • (Patel & Patel, 2015) discussed the synthesis of heterocyclic compounds incorporating the thiazolopyridine structure, characterized by various spectral studies.
    • (Quiroga et al., 1999) focused on the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing their preferred tautomeric structures in solution.
  • Cytotoxic and Antimicrobial Activities :

    • (Mansour et al., 2020) synthesized compounds with pyrazole, pyridine, and isoxazole derivatives, evaluating their cytotoxic activity against cancer cell lines and antimicrobial properties.
    • (Bondock et al., 2008) and (Bondock et al., 2008) investigated the antimicrobial activities of new heterocyclic compounds based on this chemical structure.
  • Biological Applications :

    • (Saeed et al., 2015) synthesized benzamide derivatives and evaluated their potential in binding nucleotide protein targets.
    • (Gouda et al., 2010) also synthesized and evaluated antimicrobial agents based on this structure.
  • Supramolecular Aggregation :

    • (Nagarajaiah & Begum, 2014) explored the structural modifications in thiazolopyrimidines, providing insights into their conformational features and intermolecular interaction patterns.

Future Directions

Thiazolo[5,4-b]pyridines, due to their broad spectrum of pharmacological activities, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the synthesis of novel derivatives and the exploration of their biological activities.

properties

IUPAC Name

3,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-5-6-16(12-14(13)2)19(25)23-17-9-7-15(8-10-17)20-24-18-4-3-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUCPXBHDCTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.